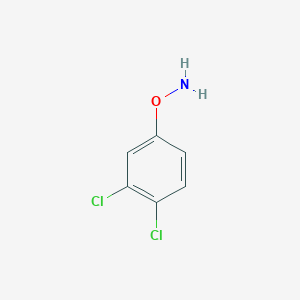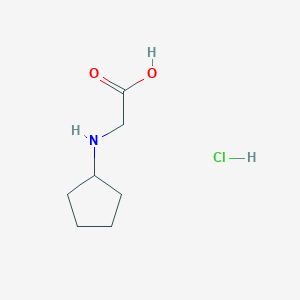
O-(3,4-dichlorophenyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(3,4-dichlorophenyl)hydroxylamine is a chemical compound with the molecular formula C6H5Cl2NO . It has a molecular weight of 178.02 . This compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5Cl2NO/c7-5-2-1-4 (10-9)3-6 (5)8/h1-3H,9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Mode of Action in Photosynthesis Research Research on O-(3,4-dichlorophenyl)hydroxylamine highlights its significance in photosynthesis studies, particularly through its interaction with spinach chloroplasts. Studies show that this compound, under specific conditions, can induce significant changes in fluorescence induction and hydroxylamine photo-oxidation, offering insights into the mode of action of photosystem II inhibitors. This has facilitated the use of fluorescence data to estimate the concentration of active system II centers in the presence of inhibitors like 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) (Bennoun & Li, 1973).
Active Site Modification in Enzyme Studies The electrophilic amination of specific residues by this compound and related compounds has been pivotal in enzyme research, demonstrating the modification of active sites in enzymes like D-amino acid oxidase. This provides a clear understanding of enzyme functionality and the impact of specific modifications on enzyme activity, illustrating the compound's utility in probing enzyme mechanisms (D’Silva, Williams, & Massey, 1986).
Photooxidation Studies Significant findings from the study of this compound include its role in photooxidation processes within photosystem II. The interaction with hydroxylamine, particularly in low concentrations, causes a delay in oxygen evolution in photosystem II, indicating its potential to set back reaction centers to a state resembling the S0 state. This has implications for understanding the structural rearrangements and electron transport within photosystem II (Guiles et al., 1990).
Synthetic Chemistry Applications In the realm of synthetic chemistry, this compound has been utilized in the synthesis of complex organic compounds. It serves as a versatile reagent for the introduction of amino groups, facilitating the synthesis of a wide range of compounds with biological and pharmaceutical significance. This underscores its utility in expanding the toolkit for synthetic organic chemistry and drug discovery efforts (Legault & Charette, 2003).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
特性
IUPAC Name |
O-(3,4-dichlorophenyl)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-2-1-4(10-9)3-6(5)8/h1-3H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGFHBXNVRAUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1ON)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2805082.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2805083.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2805087.png)

![(E)-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2805089.png)
![1-(4-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2805090.png)


![N-(1-cyanocyclopentyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2805094.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2805096.png)

![N-[cyano(oxolan-3-yl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B2805100.png)
